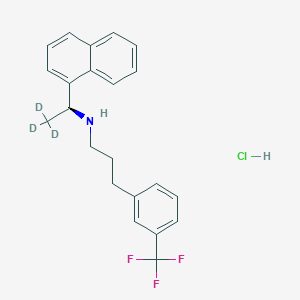

(S)-Cinacalcet-D3 Hydrochloride

Beschreibung

BenchChem offers high-quality (S)-Cinacalcet-D3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Cinacalcet-D3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23ClF3N |

|---|---|

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1/i1D3; |

InChI-Schlüssel |

QANQWUQOEJZMLL-FISFDSKJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Kanonische SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Deuterium in (S)-Cinacalcet-D3 HCl: A Mechanistic and Pharmacokinetic Perspective

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the role of deuterium in the molecular structure of (S)-Cinacalcet-D3 HCl. Cinacalcet, a calcimimetic agent, is a critical therapy for managing hyperparathyroidism.[1][2] The strategic incorporation of deuterium, a stable isotope of hydrogen, represents a sophisticated approach in medicinal chemistry to enhance the drug's pharmacokinetic profile. This guide will elucidate the core principles of the deuterium kinetic isotope effect (KIE), detail the metabolic pathways of Cinacalcet, and explain how deuteration at a specific molecular "soft spot" is designed to improve metabolic stability. We will explore the anticipated pharmacokinetic advantages and provide standardized, field-proven experimental protocols for evaluating these properties.

Introduction: From Calcimimetics to Deuterated Therapeutics

Cinacalcet: Mechanism of Action and Clinical Significance

Cinacalcet is a calcimimetic agent that functions as an allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[3][4] By increasing the sensitivity of the CaSR to extracellular calcium, Cinacalcet effectively mimics the action of calcium, which in turn suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][3] This mechanism is pivotal in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for managing hypercalcemia in patients with parathyroid carcinoma.[2][5]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Design

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a validated strategy in drug development aimed at improving a molecule's metabolic profile.[6][7][8] This approach leverages the Kinetic Isotope Effect (KIE) , a phenomenon rooted in the principles of physical organic chemistry.[6][9] The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to be cleaved.[6][10]

In drug metabolism, many oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as the rate-determining step.[8][11] By replacing a hydrogen atom at such a metabolically vulnerable site (a "soft spot") with deuterium, the rate of that specific metabolic reaction can be significantly slowed.[9][10] This can lead to several desirable pharmacokinetic outcomes:

-

Increased Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.

-

Longer Half-Life (t½): The drug remains in the systemic circulation for a longer duration.

-

Increased Drug Exposure (AUC): A higher concentration of the active parent drug is maintained over time.

-

Reduced Toxic Metabolites: If a specific metabolic pathway leads to a harmful metabolite, slowing it down can improve the drug's safety profile.

This strategy has been successfully applied, with the FDA approval of deuterated drugs like deutetrabenazine demonstrating its viability.[10]

The Strategic Role of Deuteration in (S)-Cinacalcet-D3 HCl

Metabolic Pathways of Cinacalcet

Cinacalcet undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[12] This metabolism is mediated by multiple Cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 .[1][5][12] Key metabolic transformations include oxidative N-dealkylation and oxidation of the naphthalene ring.[1][12] The resulting metabolites have minimal or no calcimimetic activity.[1]

The reliance on multiple CYP pathways, particularly CYP3A4 and CYP2D6, makes Cinacalcet susceptible to drug-drug interactions and variability in patient response due to genetic polymorphisms in these enzymes.[2][12]

(S)-Cinacalcet-D3 HCl: Targeting a Metabolic "Soft Spot"

The designation "(S)-Cinacalcet-D3 HCl" indicates that three hydrogen atoms on a specific methyl group within the Cinacalcet molecule have been replaced with deuterium atoms. This site is a primary target for oxidative metabolism by CYP enzymes. By reinforcing this position with stronger C-D bonds, the metabolic breakdown of the molecule at this site is impeded.

The direct consequence of this targeted deuteration is a reduction in the rate of metabolic clearance. This modification is designed to improve the drug's pharmacokinetic profile without altering its fundamental pharmacodynamic activity, as the deuterated molecule still binds to the CaSR in the same manner as its protiated (non-deuterated) counterpart.

Caption: Cinacalcet metabolism and the Kinetic Isotope Effect (KIE).

Anticipated Pharmacokinetic Profile

By attenuating the metabolic rate, (S)-Cinacalcet-D3 HCl is expected to exhibit an improved pharmacokinetic profile compared to the non-deuterated form. The following table summarizes the known pharmacokinetic parameters for Cinacalcet and the anticipated changes for its D3 analog.

| Pharmacokinetic Parameter | (S)-Cinacalcet HCl (Protiated) | Anticipated Change for (S)-Cinacalcet-D3 HCl | Rationale |

| Terminal Half-Life (t½) | ~30–40 hours[1][12] | Increased | Slower metabolic clearance leads to a longer residence time in the body. |

| Area Under the Curve (AUC) | Dose-proportional (30-180 mg)[5] | Increased | A greater amount of the parent drug remains in circulation over the dosing interval. |

| Systemic Clearance (CL) | High (Extensive Metabolism) | Decreased | The rate-limiting step of metabolic elimination is slowed by the KIE. |

| Peak Plasma Conc. (Cmax) | Achieved in 2–6 hours[1][5] | Potentially Increased | Slower first-pass metabolism could lead to higher peak concentrations. |

| Dosing Frequency | Once daily[5] | Potential for Reduced Frequency | A longer half-life may support less frequent dosing while maintaining therapeutic levels. |

Synthesis and Experimental Evaluation

Synthetic Approach

The synthesis of (S)-Cinacalcet HCl has been reported through various routes. A common approach involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with the chiral amine (R)-(+)-1-(1-naphthyl)ethylamine to form an amide, which is then reduced to yield the final amine product.[13][14]

For the synthesis of (S)-Cinacalcet-D3 HCl, a deuterated starting material would be incorporated. For example, if the deuteration site is on the N-propyl chain, a deuterated analog of 3-(trifluoromethyl)phenyl propionaldehyde or a related precursor would be used early in the synthetic sequence.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides a primary assessment of a compound's susceptibility to metabolism and is crucial for directly measuring the kinetic isotope effect.[15]

Objective: To determine and compare the rate of metabolic depletion of (S)-Cinacalcet-D3 HCl versus (S)-Cinacalcet HCl in the presence of Human Liver Microsomes (HLM).

Materials:

-

Test Compounds: (S)-Cinacalcet-D3 HCl and (S)-Cinacalcet HCl (10 mM stocks in DMSO).

-

Human Liver Microsomes (HLM), pooled (20 mg/mL stock).

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (e.g., a stable isotope-labeled analog of a different mass, or a structurally related compound).

-

96-well incubation plates and analytical plates.

Methodology:

-

Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working HLM solution in phosphate buffer to a final concentration of 1.0 mg/mL.

-

Incubation Mixture: In a 96-well plate, combine the HLM solution and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

-

Initiation: Add the test compounds to the wells to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold quenching solution. The T=0 sample is quenched immediately before adding the NADPH system.

-

Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Compare the calculated half-lives of the deuterated and non-deuterated compounds. A significantly longer half-life for (S)-Cinacalcet-D3 HCl validates the KIE.

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This study is essential for understanding how the altered metabolic stability translates to pharmacokinetic changes in a complete biological system.[15]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of (S)-Cinacalcet-D3 HCl and (S)-Cinacalcet HCl following oral administration to rats.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, with cannulated jugular veins for serial blood sampling.

-

Drug Formulation: Prepare suspensions of each compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

-

Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage to each group of rats (one group for the deuterated compound, one for the non-deuterated).

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula into heparinized tubes at pre-dose and at multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of each compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal. Compare the mean parameters between the two groups using appropriate statistical tests.

Conclusion and Future Directions

The incorporation of deuterium into the (S)-Cinacalcet structure to create (S)-Cinacalcet-D3 HCl is a deliberate and scientifically grounded strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, this modification aims to slow the rate of metabolic clearance, thereby increasing the drug's half-life and systemic exposure. This could translate into a more favorable clinical profile, potentially allowing for lower or less frequent dosing, more predictable patient responses, and a reduced burden of drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for validating these anticipated benefits, bridging the gap between rational drug design and clinical application. Further investigation is warranted to confirm these pharmacokinetic advantages in human subjects and to evaluate the ultimate clinical impact on the management of hyperparathyroidism.

References

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

-

Al-Dujaili, L. J., & Tadisina, V. P. (2024). Cinacalcet. In StatPearls. StatPearls Publishing. [Link]

-

Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Son, H. S., et al. (2019). Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. Clinical Pharmacokinetics, 58(7), 835-851. [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Cinacalcet. Pharmacy Freak. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. [Link]

-

JRF Global. (n.d.). Deuterated Drugs – A New Beginning. JRF Global. [Link]

-

Harris, R. Z., et al. (2007). Pharmacokinetics of cinacalcet hydrochloride when administered with ketoconazole. Clinical Pharmacokinetics, 46(6), 495-501. [Link]

-

Padhi, D., Salfi, M., & Emery, M. (2006). Cinacalcet Does Not Affect the Activity of Cytochrome P450 3A Enzymes, a Metabolic Pathway for Common Immunosuppressive Agents. Drugs in R & D, 7(5), 295-303. [Link]

-

ResearchGate. (2025). Pharmacokinetics and Pharmacodynamics of Cinacalcet in Hepatic Impairment. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis process of cinacalcet hydrochloride. ResearchGate. [Link]

- Google Patents. (n.d.). EP1990333A1 - Process for the preparation of cinacalcet hydrochloride.

-

Arava, V. R., Gorentla, L., & Dubey, P. K. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366–1373. [Link]

-

Arava, V. R., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

Cheng, J. W. (2005). Cinacalcet hydrochloride (Sensipar). Cardiology in Review, 13(6), 312-316. [Link]

-

U.S. Food and Drug Administration. (n.d.). Sensipar (cinacalcet) Tablets Label. accessdata.fda.gov. [Link]

-

Baillie, T. A., & Jones, J. P. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Drug Metabolism and Disposition, 46(11), 1668-1678. [Link]

-

Sawant, A. D. (n.d.). Deuterated Drugs: Opportunities and Limits. SlideShare. [Link]

Sources

- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. medkoo.com [medkoo.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jrfglobal.com [jrfglobal.com]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Navigating Chiral Purity and Bioanalysis: A Technical Guide to (S)-Cinacalcet-D3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry and Isotopic Labeling in Cinacalcet Analysis

Cinacalcet, a calcimimetic agent, is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] It functions by allosterically modulating the calcium-sensing receptor (CaSR), thereby reducing the secretion of parathyroid hormone (PTH).[2] The biological activity of Cinacalcet is highly dependent on its stereochemistry, with the (R)-enantiomer being the therapeutically active form.[3] The (S)-enantiomer is considered an impurity. Consequently, the accurate quantification of the (R)-enantiomer and the detection of the (S)-enantiomer are critical for ensuring the quality and efficacy of the drug product.

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Deuterium-labeled compounds, such as (S)-Cinacalcet-D3 Hydrochloride, serve as ideal internal standards. They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring similar extraction efficiency and chromatographic behavior, while their mass difference allows for distinct detection by the mass spectrometer.[2] This guide provides a comprehensive technical overview of (S)-Cinacalcet-D3 Hydrochloride, including its chemical identity, synthesis, analytical characterization, and application in bioanalytical assays.

Unraveling the CAS Number Ambiguity

A notable challenge in sourcing and referencing (S)-Cinacalcet-D3 Hydrochloride is the existence of multiple Chemical Abstracts Service (CAS) numbers. This ambiguity often arises from different suppliers registering the compound under various forms, such as the free base versus the hydrochloride salt, or as a component of a racemic mixture.

| CAS Number | Likely Description |

| 1217809-88-5 | Frequently cited for (S)-Cinacalcet Hydrochloride and its deuterated analog.[4] |

| 694495-47-1 | Often associated with the free base form of (S)-Cinacalcet-D3.[5] |

| 1185097-33-9 | Commonly used to denote the racemic (rac)-Cinacalcet-D3 Hydrochloride. |

For the purpose of this guide, we will refer to the hydrochloride salt of the deuterated (S)-enantiomer. Researchers are advised to verify the specific form of the compound with their supplier, referencing the certificate of analysis for definitive identification.

Chemical and Physical Properties

(S)-Cinacalcet-D3 Hydrochloride is a white to off-white solid.[4] Its fundamental properties are summarized below:

| Property | Value |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N |

| Molecular Weight | 396.89 g/mol |

| Appearance | White to Off-White Solid[4] |

| Solubility | Soluble in methanol and ethanol, slightly soluble in water.[1] |

The deuteration is typically on the methyl group, as indicated by synonyms such as (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride.[4]

Caption: Chemical Identity of (S)-Cinacalcet-D3 HCl.

Stereoselective Synthesis and Deuterium Labeling

The synthesis of (S)-Cinacalcet-D3 Hydrochloride is a multi-step process that requires precise control over stereochemistry and the introduction of the deuterium label. While specific proprietary methods may vary, a general synthetic strategy can be outlined based on established principles of asymmetric synthesis.[6]

A plausible synthetic route involves the following key transformations:

-

Synthesis of a Deuterated Precursor: A common strategy is to introduce the deuterium label at an early stage. For (S)-Cinacalcet-D3, this would likely involve the use of a deuterated methylating agent to prepare a key intermediate.

-

Chiral Resolution or Asymmetric Synthesis: To obtain the (S)-enantiomer, either a chiral resolution of a racemic mixture or an asymmetric synthesis is employed. Asymmetric reduction of a ketone precursor using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is a well-established method for producing chiral alcohols, which can then be converted to the desired amine.[3]

-

Coupling and Salt Formation: The final steps involve the coupling of the chiral amine with the appropriate side chain and subsequent formation of the hydrochloride salt.

Caption: Generalized Synthetic Workflow.

Analytical Characterization and Quality Control

The definitive characterization of (S)-Cinacalcet-D3 Hydrochloride relies on a combination of analytical techniques to confirm its structure, purity, and stereochemical integrity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of (S)-Cinacalcet-D3 Hydrochloride.[4] Chiral HPLC is essential for determining its enantiomeric purity.[4]

Typical Chiral HPLC Method:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs, typically around 220-280 nm.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable for elucidating the chemical structure. In the case of (S)-Cinacalcet-D3 Hydrochloride, the absence of a signal for the methyl protons in the ¹H NMR spectrum and the characteristic multiplet for the carbon bearing the deuterium atoms in the ¹³C NMR spectrum would confirm the location of the isotopic label.

Application as an Internal Standard in Bioanalytical Methods

The principal application of (S)-Cinacalcet-D3 Hydrochloride is as an internal standard for the quantification of Cinacalcet in biological matrices, such as plasma or serum, using LC-MS/MS.[2][7]

Rationale for Use:

-

Co-elution: The deuterated standard co-elutes with the non-deuterated analyte, experiencing the same matrix effects during ionization in the mass spectrometer.

-

Similar Extraction Recovery: Its similar physicochemical properties ensure that it behaves identically to the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification.

Typical Bioanalytical Workflow:

-

Sample Preparation: A known amount of (S)-Cinacalcet-D3 Hydrochloride is added to the biological sample (e.g., plasma).

-

Extraction: Proteins are precipitated, and the analyte and internal standard are extracted from the matrix.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM).

-

Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, based on a calibration curve.

Caption: Bioanalytical Quantification Workflow.

Safety and Handling

(S)-Cinacalcet-D3 Hydrochloride should be handled in a laboratory setting by trained professionals. A review of the Safety Data Sheet (SDS) is essential before use.[8] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.[8] The compound should be stored in a well-ventilated area, away from incompatible materials.[9]

Conclusion

(S)-Cinacalcet-D3 Hydrochloride is a critical tool for researchers and drug development professionals working with Cinacalcet. Its primary role as an internal standard enables the accurate and precise quantification of the active (R)-enantiomer in biological systems, which is fundamental for robust pharmacokinetic and bioequivalence studies. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its proper use. While the ambiguity surrounding its CAS number necessitates careful verification with suppliers, the principles outlined in this guide provide a solid foundation for the effective application of (S)-Cinacalcet-D3 Hydrochloride in advancing pharmaceutical research and development.

References

-

Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (URL: [Link])

-

Arava, V. R., Gorentla, L., & Dubey, P. K. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366–1373. (URL: [Link])

-

(S)-Cinacalcet D3 Hydrochloride. Artis Biotech | ASTANDARDS. (URL: [Link])

-

MSDS of Cinacalcet hydrochloride. Capot Chemical. (URL: [Link])

-

Synthesis Process of Cinacalcet Hydrochloride. Semantic Scholar. (URL: [Link])

-

(S)-Cinacalcet-D3. Acanthus Research. (URL: [Link])

-

Cinacalcet D3: Significance and symbolism. (URL: [Link])

-

Padhi, D., & Harris, R. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical Pharmacokinetics, 48(5), 303–311. (URL: [Link])

-

A novel asymmetric synthesis of cinacalcet hydrochloride. ResearchGate. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics of Cinacalcet in Hepatic Impairment. ResearchGate. (URL: [Link])

-

Industrial Application of the Forster Reaction: Novel One-Pot Synthesis of Cinacalcet Hydrochloride, a Calcimimetic Agent. R Discovery. (URL: [Link])

-

Harris, R. Z., Padhi, D., & Goodman, W. G. (2004). Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily. American Journal of Kidney Diseases, 44(6), 1070–1076. (URL: [Link])

-

Panicker, G. K., & Sapra, A. (2023). Cinacalcet. In StatPearls. StatPearls Publishing. (URL: [Link])

-

Zhang, Y., et al. (2021). Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics. Pharmaceutical Development and Technology, 26(1), 95-104. (URL: [Link])

-

Loni, A. B., Ghante, M. R., & Sawant, S. D. (2014). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. (URL: [Link])

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. esschemco.com [esschemco.com]

- 5. clearsynth.com [clearsynth.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Cinacalcet hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

(S)-Cinacalcet-D3 Hydrochloride: A Technical Guide for Robust Metabolic Studies

Abstract

This technical guide provides a comprehensive framework for the utilization of (S)-Cinacalcet-D3 Hydrochloride in metabolic studies. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles and practical applications of stable isotope-labeled standards. It offers an in-depth exploration of experimental design, from in vitro microsomal assays to in vivo pharmacokinetic analyses, emphasizing the causality behind protocol choices to ensure data of the highest integrity and accuracy.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

In drug metabolism and pharmacokinetics (DMPK), achieving analytical precision is a significant challenge due to the inherent complexity of biological matrices.[1][2] Endogenous components can interfere with the quantification of a target analyte, leading to ion suppression or enhancement in mass spectrometry, inconsistent extraction recovery, and instrumental drift.[3] The use of a stable isotope-labeled (SIL) internal standard (IS) is widely recognized as the gold standard for mitigating these analytical variabilities.[4]

(S)-Cinacalcet, a calcimimetic agent, is primarily metabolized by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, and CYP1A2.[5][6][7][8] Its deuterated form, (S)-Cinacalcet-D3 Hydrochloride, serves as an ideal internal standard.[9][10] The incorporation of three deuterium atoms creates a distinct mass shift, allowing it to be differentiated from the unlabeled drug by a mass spectrometer.[9][11] Crucially, its chemical and chromatographic properties remain nearly identical to the parent compound.[3][4] This ensures that both the analyte and the internal standard are affected similarly by matrix interferences and variations in sample processing, enabling precise and accurate quantification.[1][3]

Core Advantages of (S)-Cinacalcet-D3 Hydrochloride:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing and thus correcting for the same degree of ion suppression or enhancement.[1][3]

-

Normalization of Extraction Variability: It accounts for any loss of analyte during sample preparation and extraction procedures.[3]

-

Enhanced Precision and Accuracy: It normalizes for variations in instrument response and injection volume, leading to more reliable data.[3]

Physicochemical Properties and Characterization

A foundational understanding of the physicochemical characteristics of both (S)-Cinacalcet and its deuterated analog is critical for successful bioanalytical method development.

| Property | (S)-Cinacalcet Hydrochloride | (S)-Cinacalcet-D3 Hydrochloride | Significance in Experimental Design |

| Chemical Formula | C22H22F3N · HCl | C22H19D3F3N · HCl | Confirms the +3 Da mass difference essential for MS detection.[9] |

| Molecular Weight | 393.87 g/mol | 396.9 g/mol | Fundamental for preparing accurate standard solutions and calculating concentrations.[8][9] |

| Appearance | White solid | White solid | Important for quality control and visual inspection of starting materials.[11] |

| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO | Determines the appropriate solvents for stock solutions, working standards, and mobile phases.[9] |

| Isotopic Purity | N/A | Typically ≥99% | High isotopic purity is necessary to prevent crosstalk between the analyte and IS channels, ensuring assay accuracy.[9][11] |

Designing High-Integrity Metabolic Studies

The architecture of any metabolic study must be meticulously planned to yield unambiguous and relevant data. The application of (S)-Cinacalcet-D3 Hydrochloride is central to achieving this.

In Vitro Metabolism: Unraveling Metabolic Pathways

In vitro systems, such as liver microsomes and hepatocytes, are indispensable for the early identification of metabolic pathways and potential drug-drug interactions.[12][13][14]

Objective: To determine the metabolic stability of (S)-Cinacalcet in human liver microsomes.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro metabolic stability assay.

Rationale Behind the Protocol:

-

NADPH Cofactor: Cytochrome P450 enzymes, the primary drivers of phase I metabolism, are dependent on NADPH. The reaction is initiated by its addition.[15][16]

-

Reaction Quenching: The use of a cold organic solvent like acetonitrile serves a dual purpose: it instantly denatures the enzymes to halt the reaction and precipitates the proteins for easy removal.[15]

-

Post-Reaction Spiking of IS: For metabolic stability assays, the internal standard ((S)-Cinacalcet-D3) is added after the reaction is terminated. This is because the goal is to measure the disappearance of the parent compound over time. Adding the IS before incubation would result in its metabolism, invalidating the assay.

In Vivo Pharmacokinetic (PK) Studies

In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole biological system.[17][18][19]

Objective: To define the plasma concentration-time profile of (S)-Cinacalcet following oral administration.

Experimental Workflow Diagram:

Caption: Standard workflow for an in vivo pharmacokinetic study.

Rationale Behind the Protocol:

-

Pre-Extraction Spiking of IS: In stark contrast to the in vitro stability assay, the internal standard is added to each plasma sample before any extraction steps. This is a fundamental requirement for quantitative bioanalysis. By introducing the IS at the very beginning, it undergoes the same extraction and processing as the analyte. This ensures that the analyte/IS peak area ratio remains constant regardless of sample loss, providing an accurate final concentration.

-

Extraction Method: While simple protein precipitation can be used, more rigorous techniques like solid-phase extraction (SPE) are often preferred for in vivo samples. SPE provides a much cleaner extract by removing a larger proportion of interfering endogenous materials like phospholipids and salts, which is critical for minimizing matrix effects and ensuring assay robustness.

Bioanalytical Method Validation: The Foundation of Trustworthiness

A robust LC-MS/MS method is the engine of any pharmacokinetic study. The method must be rigorously validated to ensure that the data generated is reliable and reproducible.

Step-by-Step Protocol for LC-MS/MS Method Validation:

-

Standard and IS Preparation:

-

Prepare 1 mg/mL primary stock solutions of (S)-Cinacalcet Hydrochloride and (S)-Cinacalcet-D3 Hydrochloride in methanol.

-

From these, prepare a series of calibration standards (e.g., 1 to 2000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into the relevant biological matrix (e.g., blank plasma).

-

Prepare a single, consistent working solution of the internal standard (e.g., 100 ng/mL).

-

-

Mass Spectrometry Optimization:

-

Using positive electrospray ionization (ESI+), determine the optimal precursor-to-product ion transitions (SRM/MRM) for both the analyte and the IS.

-

Cinacalcet: Precursor [M+H]+ ≈ m/z 358.4 → Product Ion

-

(S)-Cinacalcet-D3: Precursor [M+H]+ ≈ m/z 361.4 → Product Ion

-

-

Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity for each transition.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is a standard choice for this type of molecule.

-

Mobile Phase: A gradient elution using acidified water (0.1% Formic Acid) and acidified acetonitrile or methanol is typical. The acid promotes protonation and improves peak shape.

-

Goal: Achieve baseline separation of the analyte from any endogenous matrix components and ensure a symmetric, sharp peak for accurate integration.

-

-

Regulatory Validation:

-

The method must be validated according to the principles outlined in regulatory guidance documents from bodies such as the U.S. Food and Drug Administration (FDA).[20][21][22][23][24]

-

Key validation parameters include:

-

Selectivity & Specificity: No significant interfering peaks from the matrix at the retention time of the analyte or IS.

-

Calibration Curve: Demonstrate linearity over the intended concentration range (e.g., r² > 0.99).

-

Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) must be within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Evaluate the impact of the biological matrix on ionization.

-

Recovery: Measure the efficiency of the extraction process.

-

Stability: Confirm analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).

-

-

Data Analysis and Interpretation

The validated LC-MS/MS method generates peak areas for both the analyte and the internal standard. This raw data is the input for pharmacokinetic analysis.

Data Analysis and PK Modeling Logic:

Caption: Logical flow from raw analytical output to final pharmacokinetic parameters.

The peak area ratio is the cornerstone of accurate quantification. By normalizing the analyte response to the IS response, this ratio effectively cancels out most sources of analytical error. The resulting concentration-time data is then used to calculate critical PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, a measure of total drug exposure), and terminal half-life (t1/2).[5][7][18][25]

Conclusion

(S)-Cinacalcet-D3 Hydrochloride is a pivotal tool for generating high-fidelity data in drug metabolism and pharmacokinetic studies. Its use as an internal standard, when integrated into well-designed experiments and validated analytical methods, ensures that the resulting data is accurate, precise, and reliable. This guide has provided a detailed, science-driven overview of its application, from fundamental principles to practical workflows, empowering researchers to conduct robust metabolic studies that can confidently inform critical decisions in the drug development pipeline.

References

- Title: Essential FDA Guidelines for Bioanalytical Method Validation.

- Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. Source: U.S. Food and Drug Administration. URL: [Link]

- Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Title: Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

-

Title: Bioanalytical Method Validation for Biomarkers Guidance. Source: HHS.gov. URL: [Link]

- Title: Technical Support Center: Deuterated Internal Standards in LC-MS/MS.

- Title: The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Source: Waters Corporation. URL: [Link]

-

Title: 3.5. In vitro Metabolism Assay. Source: Bio-protocol. URL: [Link]

-

Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration. URL: [Link]

-

Title: Bridging adults and paediatrics with secondary hyperparathyroidism receiving haemodialysis: a pharmacokinetic‐pharmacodynamic analysis of cinacalcet. Source: PubMed Central. URL: [Link]

-

Title: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Source: Taylor & Francis Online. URL: [Link]

-

Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan. URL: [Link]

-

Title: Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily. Source: PubMed. URL: [Link]

-

Title: A comparative, Bioequivalence study to evaluate the safety and pharmacokinetic profile of single dose Cinacalcet Hydrochloride Tablet. Source: Scholars Research Library. URL: [Link]

-

Title: Metabolism and disposition of calcimimetic agent cinacalcet HCl in humans and animal models. Source: PubMed. URL: [Link]

-

Title: A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet. Source: Cellular Physiology and Biochemistry. URL: [Link]

-

Title: Sensipar (cinacalcet) Tablets. Source: accessdata.fda.gov. URL: [Link]

-

Title: NDA 21-688. Source: accessdata.fda.gov. URL: [Link]

-

Title: (S)-Cinacalcet-D3 Hydrochloride [CAS 1217809-88-5]. Source: ESS - Expert Synthesis Solutions. URL: [Link]

-

Title: Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Source: PubMed. URL: [Link]

-

Title: (S)-Cinacalcet-D3 Hydrochloride. Source: ARTIS STANDARDS. URL: [Link]

-

Title: Cinacalcet Hydrochloride. Source: PubChem. URL: [Link]

-

Title: Cinacalcet. Source: StatPearls - NCBI Bookshelf. URL: [Link]

-

Title: Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. Source: ResearchGate. URL: [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. lcms.cz [lcms.cz]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. esschemco.com [esschemco.com]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. nuvisan.com [nuvisan.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Bridging adults and paediatrics with secondary hyperparathyroidism receiving haemodialysis: a pharmacokinetic‐pharmacodynamic analysis of cinacalcet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. labs.iqvia.com [labs.iqvia.com]

- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 23. hhs.gov [hhs.gov]

- 24. moh.gov.bw [moh.gov.bw]

- 25. accessdata.fda.gov [accessdata.fda.gov]

Strategic Sourcing and Bioanalytical Application of (S)-Cinacalcet-D3 Hydrochloride

[1]

Executive Summary: The Critical Role of the (S)-Enantiomer

In the development of calcimimetics like Cinacalcet (Sensipar/Mimpara), the distinction between enantiomers is non-negotiable.[1] The active pharmaceutical ingredient (API) is (R)-Cinacalcet .[1][2] Consequently, (S)-Cinacalcet is classified as a chiral impurity (distomer) that must be rigorously controlled during synthesis and stability testing.[1]

(S)-Cinacalcet-D3 Hydrochloride serves a singular, high-value purpose: it is the Stable Isotope Labeled (SIL) Internal Standard required for the precise quantification of the (S)-enantiomer impurity via LC-MS/MS.[1] Using a racemic D3 standard or the (R)-D3 standard for quantifying the (S)-impurity can introduce bioanalytical errors due to potential differences in matrix effects or chiral column interactions if resolution is not absolute.[1]

This guide details the commercial landscape for sourcing this specific isotopologue, outlines the technical specifications required for regulatory compliance (ICH Q3A/Q3B), and provides a validated framework for its application in chiral bioanalysis.

Part 1: Technical Specifications & Commercial Suppliers

Chemical Identity & Quality Criteria

When sourcing (S)-Cinacalcet-D3, "close enough" is a failure mode.[1] The standard must meet stringent isotopic and chiral purity requirements to prevent "cross-talk" in mass spectrometry (where the IS contributes to the analyte signal).

| Parameter | Specification Requirement | Rationale |

| Chemical Name | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine HCl | Defines the exact stereochemistry and labeling position. |

| Isotopic Purity | ≥ 99.0 atom % D | Prevents contribution of D0 (unlabeled) species to the analyte signal (M+0).[1] |

| Chiral Purity | ≥ 98% ee (enantiomeric excess) | Critical.[1] If the IS contains (R)-D3, it will co-elute with the API (R-Cinacalcet) in chiral assays, potentially causing interference if the resolution is compromised.[1] |

| Chemical Purity | ≥ 98% | Ensures accurate gravimetric preparation of stock solutions.[1] |

| Label Position | Methyl group (Side chain) | Metabolic stability.[1] Avoids deuterium loss during exchangeable proton interactions.[1] |

Verified Commercial Suppliers

The following entities have been identified as verified suppliers of the specific (S)-enantiomer deuterated standard. Note that many general chemical suppliers only stock the (R)-enantiomer or the racemate.[1]

| Supplier | Product Code | CAS No. (Unlabeled Ref) | Classification |

| ClearSynth | CS-O-38751 | 694495-47-1 | Primary Manufacturer (Specialty Isotopes) |

| MedChemExpress | HY-13645S (Check specific salt) | 1217809-88-5 | Global Distributor / CRO |

| Acanthus Research | C-90915-04 | 694495-47-1 | Niche Reference Standard Specialist |

| Expert Synthesis Solutions | ESS0300 | 1217809-88-5 | Custom Synthesis House |

| TLC Pharmaceutical Standards | C-20628-01 (Check D3 variant) | N/A | Pharmaceutical Standard Specialist |

Procurement Note: Always request the specific Certificate of Analysis (CoA) before purchase to verify the Chiral Purity.[1] Many "custom synthesis" listings are print-on-demand; verify stock availability to avoid 12-week lead times.[1]

Part 2: Quality Assurance & Verification Workflow

Trusting a vendor's CoA without internal verification is a risk in regulated bioanalysis.[1] The following workflow outlines the "Self-Validating" protocol to ensure the standard is fit for purpose.

Visualization: Supply Chain & QC Decision Logic

The following diagram illustrates the critical decision points when receiving a new lot of (S)-Cinacalcet-D3.

Figure 1: Incoming Quality Control (IQC) workflow for chiral stable isotope standards. Critical failure modes include isotopic impurity (D0 contribution) and chiral impurity (R-enantiomer contamination).[1]

Part 3: Bioanalytical Application (Protocol)

Context: Chiral Impurity Profiling

In clinical PK studies, chiral inversion of Cinacalcet is negligible, but quantifying the (S)-impurity in the drug product requires a method capable of separating the massive (R) peak from the trace (S) peak.[1] Using (S)-Cinacalcet-D3 as the internal standard allows for Isotope Dilution Mass Spectrometry (IDMS) , which compensates for matrix effects specifically at the retention time of the (S)-enantiomer.[1]

Experimental Protocol: Chiral LC-MS/MS

Objective: Quantify (S)-Cinacalcet in the presence of excess (R)-Cinacalcet.

1. Stock Solution Preparation:

-

Solvent: Methanol (Cinacalcet HCl is freely soluble in MeOH).[1][3]

-

Concentration: Prepare 1.0 mg/mL free base equivalent. Correct for salt form (MW HCl salt ≈ 393.9 vs Free Base ≈ 357.4).[1][3]

-

Storage: -20°C in amber glass (stable for >6 months).

2. LC Conditions (Chiral):

-

Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm).[1] These are reverse-phase chiral columns suitable for LC-MS.[1]

-

Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0).[1] Alkaline pH improves peak shape for basic amines like Cinacalcet.

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Isocratic Mode: 60% B / 40% A (Adjust based on column age).

-

Flow Rate: 0.5 mL/min.

3. MS/MS Parameters (ESI+):

-

Analyte ((S)-Cinacalcet): 358.2 → 155.1 m/z (Quantifier).[1]

-

Internal Standard ((S)-Cinacalcet-D3): 361.2 → 155.1 m/z (Note: The product ion 155.1 is the naphthalene moiety; if the label is on the methyl group, the fragment might retain the label depending on the fragmentation pathway.[1] Correction: The label is typically on the methyl group of the ethyl-amine chain.[1] The 155 fragment is the naphthyl-ethyl carbocation.[1] If the D3 is on the methyl, the fragment is 158.1. Verify transition: 361.2 → 158.1).

4. System Suitability Criteria:

-

Resolution (Rs): > 2.0 between (S) and (R) peaks.

-

IS Interference: Peak area of (S)-Cinacalcet-D3 in the "Blank + IS" sample at the retention time of the analyte must be < 5% of the LLOQ response.[1]

Visualization: Chiral Separation Logic

This diagram details the mechanistic separation required to utilize the standard effectively.

Figure 2: Chromatographic separation strategy. The (S)-D3 IS must co-elute perfectly with the (S)-impurity to compensate for ion suppression, while being chromatographically resolved from the (R)-drug substance.[1]

References

-

ClearSynth . (S)-Cinacalcet-D3 Product Specification. ClearSynth Catalog. Accessed March 2026.[1] Link[1]

-

MedChemExpress . (S)-Cinacalcet-d3 hydrochloride Data Sheet. MedChemExpress. Accessed March 2026.[1] Link

-

Acanthus Research . Reference Standards for Cinacalcet Impurities. Acanthus Research Catalog. Accessed March 2026.[1] Link

-

FDA Access Data . Sensipar (Cinacalcet) Clinical Pharmacology Review. U.S. Food and Drug Administration. Link

-

Expert Synthesis Solutions . (S)-Cinacalcet-D3 Hydrochloride Product Page. ESS Chem Co.[1] Accessed March 2026.[1] Link

-

Cayman Chemical . Cinacalcet-d3 (hydrochloride) Technical Information. Cayman Chemical.[1] Link(Note: Reference for R-enantiomer comparison).

Technical Guide: Bioanalysis and Stereochemical Control of (S)-Cinacalcet vs. (S)-Cinacalcet-D3 Hydrochloride

This technical guide focuses on the specific application of (S)-Cinacalcet (the distomer/impurity of the calcimimetic drug) and its deuterated internal standard, (S)-Cinacalcet-D3 Hydrochloride .

Executive Summary & Stereochemical Context

Topic: High-precision quantification of (S)-Cinacalcet using Stable Isotope Dilution (SID). Core Distinction:

-

(S)-Cinacalcet (Analyte): The distomer (inactive or less active enantiomer) of the calcimimetic drug Cinacalcet. It is monitored primarily as a chiral impurity (Related Compound D) or in stereoselective pharmacokinetic (PK) studies to assess chiral inversion or distomer clearance.

-

(S)-Cinacalcet-D3 HCl (Internal Standard): The stable isotope-labeled analog used to normalize bioanalytical variability. It allows for precise quantification of the S-enantiomer in complex matrices (plasma/urine) by compensating for matrix effects, extraction efficiency, and ionization suppression.

Why this matters: (R)-Cinacalcet is the pharmacologically active eutomer (~75x more potent).[1] Regulatory bodies (ICH, FDA) require strict control of the S-enantiomer impurity. Accurate measurement requires a matched internal standard—(S)-Cinacalcet-D3—to ensure the Internal Standard (IS) behaves identically to the analyte on chiral stationary phases.

Physicochemical Comparison

The following table contrasts the analyte with its deuterated standard. Note that while chemical properties are nearly identical, the mass difference is the critical factor for Mass Spectrometry (MS) detection.

| Feature | (S)-Cinacalcet (Analyte) | (S)-Cinacalcet-D3 HCl (Internal Standard) |

| CAS Number | 1217809-88-5 (HCl salt) | 694495-47-1 (Free base) / 2749807-20-1 (HCl) |

| Role | Chiral Impurity / Distomer Analyte | Internal Standard (IS) for LC-MS/MS |

| Molecular Formula | ||

| Molecular Weight | 393.87 g/mol | ~396.89 g/mol (+3 Da shift) |

| Deuteration Site | None | |

| Chirality | (S)-configuration (Distomer) | (S)-configuration (Matched IS) |

| pKa | ~8.7 (Basic) | ~8.7 (Basic) |

| Solubility | Soluble in MeOH, EtOH, DMSO | Soluble in MeOH, EtOH, DMSO |

| Key MS Transition | m/z 358.2 | m/z 361.2 |

Technical Insight: The D3 label is typically placed on the methyl group or the naphthalene ring to ensure metabolic stability and prevent deuterium exchange with the solvent.

Bioanalytical Methodology: LC-MS/MS Protocol

This protocol describes the quantification of (S)-Cinacalcet in human plasma. The use of (S)-Cinacalcet-D3 is mandatory here; using a racemic D3 standard or the (R)-D3 enantiomer could lead to retention time shifts on chiral columns, compromising the compensation for matrix effects.

A. Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and sufficient given the high sensitivity of modern MS.

-

Thaw plasma samples at room temperature.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of (S)-Cinacalcet-D3 HCl working solution (50 ng/mL in 50% MeOH).

-

Vortex for 30 seconds to equilibrate IS with the matrix.

-

Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

B. Chiral LC-MS/MS Conditions

Rationale: A chiral column is required to separate the (S) analyte from the (R) active drug, which is likely present in much higher concentrations.

-

Column: Chiralpak IA-3 or Chiralcel OJ-3 (150 x 2.1 mm, 3 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Elution: Isocratic (typically 40% B) or shallow gradient to resolve enantiomers.

-

Flow Rate: 0.3 mL/min.[2]

-

MS Detection: Positive Electrospray Ionization (+ESI), MRM mode.

C. Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| (S)-Cinacalcet | 358.2 | 155.1 (Naphthyl-ethyl) | 22 | 100 |

| (S)-Cinacalcet-D3 | 361.2 | 158.1 (d3-Naphthyl-ethyl) | 22 | 100 |

Critical Check: Ensure the deuterium label is on the fragment being monitored (the naphthyl-ethyl moiety). If the label were on the trifluoromethyl-phenyl side, the transition would be different. The transitions above assume labeling on the naphthalene/ethyl portion.

Mechanism of Action & Biological Context

While (S)-Cinacalcet is the distomer, understanding the mechanism of the active drug (R-Cinacalcet) explains why the S-form is monitored (to ensure it doesn't interfere or contribute to toxicity).

Pathway Visualization: Calcium-Sensing Receptor (CaSR) Signaling

The following diagram illustrates the signaling pathway modulated by Cinacalcet.[1][3] The (S)-enantiomer has significantly lower affinity for the CaSR but may still compete or exhibit off-target effects.

Figure 1: Mechanism of Action. (R)-Cinacalcet activates CaSR to inhibit PTH.[1][4][3] (S)-Cinacalcet has negligible activity.

Experimental Workflow: Chiral Bioanalysis

This workflow demonstrates how the (S)-D3 IS is integrated into the analysis to ensure data integrity.

Figure 2: Bioanalytical workflow for stereoselective quantification.

Scientific Integrity: The "Deuterium Effect" in Chiral Chromatography

Expert Insight: While deuterated internal standards are the gold standard, a phenomenon known as the Deuterium Isotope Effect can occur in chiral chromatography. The C-D bond is shorter and stronger than the C-H bond, slightly altering the lipophilicity and molar volume of the molecule.

-

Risk: On highly selective chiral stationary phases (like polysaccharide-based columns), (S)-Cinacalcet-D3 might elute slightly earlier than (S)-Cinacalcet.

-

Mitigation: If separation occurs, the IS may not perfectly compensate for matrix effects occurring at the exact retention time of the analyte.

-

Validation Requirement: During method validation, you must confirm that the retention time shift (if any) is negligible (< 0.1 min) or that the matrix factor is consistent across the peak width.

References

-

FDA Labeling . Sensipar (cinacalcet) Tablets Prescribing Information. U.S. Food and Drug Administration. Link

-

Cayman Chemical . Cinacalcet-d3 (hydrochloride) Product Information. Link

-

Hancu, G. et al. (2018) . Chiral capillary zone electrophoresis in enantioseparation and analysis of cinacalcet impurities. Journal of Chromatography A. Link

-

Ramisetti, N.R. & Bompelli, S. (2014) .[2][5] LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column. Biomedical Chromatography. Link

-

BenchChem . Cinacalcet-d3 Hydrochloride Technical Data. Link

Sources

Methodological & Application

using (S)-Cinacalcet-D3 Hydrochloride as an internal standard

Application Note: Precision Bioanalysis of Cinacalcet in Human Plasma using (S)-Cinacalcet-D3 Hydrochloride as a Stable Isotope Internal Standard

Executive Summary

This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Cinacalcet in human plasma.[1] The method utilizes (S)-Cinacalcet-D3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction variability. Designed for drug development professionals, this guide prioritizes regulatory compliance (FDA/EMA) and operational efficiency.

Introduction & Scientific Rationale

Cinacalcet is a calcimimetic agent acting on the calcium-sensing receptor (CaSR) of the parathyroid gland.[2][3] Accurate quantification in biological matrices is critical for pharmacokinetic (PK) profiling.

Why (S)-Cinacalcet-D3? While structural analogs (e.g., fluoxetine) have been used historically, they fail to compensate adequately for the specific ionization suppression often seen in ESI+ modes.

-

Co-Elution: The D3 isotope co-elutes with the analyte, ensuring that the IS experiences the exact same matrix environment at the moment of ionization.

-

Mass Shift (+3 Da): This shift is sufficient to avoid isotopic overlap (M+3 contribution from the natural analyte is negligible) while minimizing the "Deuterium Isotope Effect" (retention time shift) often seen with heavier labels (D6, D9).

Chemical & Physical Properties

| Property | Analyte: (S)-Cinacalcet HCl | Internal Standard: (S)-Cinacalcet-D3 HCl |

| CAS Number | 364782-34-3 | 2673269-84-4 (varies by vendor) |

| Molecular Formula | ||

| Free Base MW | 357.4 g/mol | 360.4 g/mol |

| pKa | ~8.7 (Basic) | ~8.7 |

| LogP | ~4.8 (Highly Lipophilic) | ~4.8 |

| Solubility | Methanol, Ethanol, DMSO | Methanol, Ethanol, DMSO |

Method Development Strategy

Mass Spectrometry (MS/MS) Conditions

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060). Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4][5][6]

-

Fragmentation Logic: The primary transition for Cinacalcet involves the cleavage of the bond adjacent to the nitrogen, producing a naphthalene-ethyl fragment.

-

Critical Note on D3 Position: The transition below assumes the deuterium label is located on the naphthalene ring or the ethyl linker (common in commercial synthesis). If your D3 label is on the trifluoromethyl-phenyl side, the product ion will remain m/z 155.1. Always verify the Certificate of Analysis (CoA).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |

| Cinacalcet | 358.2 ( | 155.1 | 50 ms | 20-25 eV |

| Cinacalcet-D3 | 361.2 ( | 158.1 | 50 ms | 20-25 eV |

Chromatographic Conditions

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm). Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization). Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Elutes lipophilic analyte). Flow Rate: 0.4 - 0.6 mL/min.

Gradient Profile:

-

0.0 - 0.5 min: 30% B (Load)

-

0.5 - 2.5 min: Ramp to 95% B (Elute)

-

2.5 - 3.5 min: Hold 95% B (Wash)

-

3.5 - 3.6 min: Drop to 30% B

-

3.6 - 5.0 min: Re-equilibrate

Visualizing the Mechanism

The following diagram illustrates the structural relationship and the fragmentation pathway utilized for MRM detection.

Caption: Figure 1. MRM Transition Logic. The method relies on the specific cleavage of the amine bond. The D3 label tracks with the naphthalene fragment, providing a distinct mass shift.

Experimental Protocols

Stock Solution Preparation

-

Primary Stock (Analyte): Dissolve 1.0 mg Cinacalcet HCl in 1.0 mL Methanol (Free base equivalent ~0.9 mg/mL). Store at -20°C.

-

Primary Stock (IS): Dissolve 1.0 mg (S)-Cinacalcet-D3 HCl in 1.0 mL Methanol.

-

Working IS Solution: Dilute IS stock with 50% Methanol/Water to a concentration of 50 ng/mL . This ensures the IS signal is consistently within the dynamic range of the detector (approx. mid-range of the calibration curve).

Sample Preparation: Protein Precipitation (PPT)

Rationale: Cinacalcet is highly protein-bound (~97%). Organic solvent precipitation breaks these bonds efficiently.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate or microcentrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (50 ng/mL) to all samples (except Double Blanks).

-

Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

-

Tip: The formic acid helps disrupt protein binding and keeps the analyte charged.

-

-

Vortex: Mix vigorously for 2 minutes (Multi-tube vortexer).

-

Centrifuge: Spin at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a fresh plate.

-

Dilute: Add 100 µL of Water (Milli-Q) to the supernatant.

-

Crucial Step: Injecting pure acetonitrile can cause peak fronting on a C18 column. Diluting with water matches the initial mobile phase conditions.

-

-

Inject: Inject 5-10 µL onto the LC-MS/MS.

Workflow Visualization

Caption: Figure 2.[5] Protein Precipitation Workflow. The 1:1 dilution step prior to injection is critical for maintaining peak shape on Reverse Phase columns.

Validation & Acceptance Criteria (FDA/EMA Compliant)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following parameters must be validated.

| Parameter | Acceptance Criteria | Role of (S)-Cinacalcet-D3 |

| Selectivity | No interfering peaks >20% of LLOQ in blank plasma. | Confirms D3 does not contain unlabeled impurities (D0). |

| Linearity | IS response normalizes injection variability. | |

| Accuracy & Precision | ±15% (±20% at LLOQ). | IS corrects for drift during long batch runs. |

| Matrix Effect (ME) | IS-normalized Factor should be ~1.0. | Primary Role: D3 compensates for ion suppression by co-eluting with analyte. |

| Recovery | Consistent across Low, Mid, High QC. | D3 corrects for extraction efficiency losses. |

Troubleshooting "Cross-Talk": If you observe a signal for Cinacalcet in the "IS Only" sample:

-

Check the isotopic purity of the IS (should be >99% D3).

-

Check the mass resolution of Q1. If the isolation window is too wide, the isotope tail of the high-concentration IS might bleed into the analyte channel.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

-

Nirogi, R., et al. (2011).[2] Quantification of cinacalcet by LC–MS/MS using liquid–liquid extraction. Journal of Pharmaceutical and Biomedical Analysis.

-

Zeng, J., et al. (2019). An improved LC-MS/MS method for determination of cinacalcet in human plasma. Biomedical Chromatography.

-

PubChem. (2024). Cinacalcet Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. (PDF) Micromethod for Quantification of Cinacalcet in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard [academia.edu]

- 2. ovid.com [ovid.com]

- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantitation of Cinacalcet in Human Plasma via LC-MS/MS using (S)-Cinacalcet-D3

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Cinacalcet in human plasma.[1][2][3][4][5][6] Utilizing (S)-Cinacalcet-D3 as a stable isotope-labeled internal standard (SIL-IS), this method addresses critical bioanalytical challenges such as matrix effects and ionization suppression. The protocol employs a streamlined protein precipitation extraction, achieving a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL with a run time under 4 minutes, making it ideal for high-volume Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

Introduction & Scientific Context

Cinacalcet is a calcimimetic agent acting on the calcium-sensing receptor (CaSR) of the parathyroid gland.[5][7][8] It is primarily indicated for Secondary Hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD) on dialysis.

The Bioanalytical Challenge

Accurate quantification of Cinacalcet is complicated by its high lipophilicity (LogP ~ 4.8) and extensive protein binding (>93%). Traditional HPLC-UV methods lack the sensitivity required for the low ng/mL concentrations observed in terminal elimination phases. Furthermore, the plasma matrix in CKD patients often contains elevated uremic toxins, which can cause significant ion suppression in the mass spectrometer source.

The Solution: Stable Isotope Dilution

We utilize (S)-Cinacalcet-D3 (deuterated analog) rather than a structural analog. The D3-IS co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement and extraction efficiency, thereby providing a self-correcting quantitation mechanism.

Method Development Strategy

Mass Spectrometry Optimization

Cinacalcet contains a secondary amine, making it highly amenable to Positive Electrospray Ionization (ESI+) .

-

Precursor Ion: The protonated molecule

is observed at m/z 358.2. -

Product Ion: Collision-Induced Dissociation (CID) yields a dominant fragment at m/z 155.1, corresponding to the naphthyl-ethyl moiety.

-

Internal Standard: (S)-Cinacalcet-D3 follows the same pathway with a mass shift of +3 Da (m/z 361.2

158.1).

Chromatographic Conditions

A C18 stationary phase is selected for its ability to retain hydrophobic bases. To mitigate peak tailing caused by the interaction of the secondary amine with residual silanols, we employ Ammonium Formate in the mobile phase. This buffer maintains ionic strength and pH control, sharpening the peak shape.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, it is labor-intensive. We optimized a One-Step Protein Precipitation using Acetonitrile.[2] This method balances recovery (>90%) with throughput, relying on the high selectivity of MS/MS to handle the slightly "dirtier" matrix compared to LLE.

Experimental Protocol

Chemicals & Reagents

-

Analyte: Cinacalcet Hydrochloride (Reference Standard).[5][9][10]

-

Internal Standard: (S)-Cinacalcet-D3.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[2]

-

Additives: Ammonium Formate (1M stock), Formic Acid.

-

Matrix: K2EDTA Human Plasma (drug-free).

Instrumentation Parameters

Table 1: LC-MS/MS Conditions

| Parameter | Setting / Description |

| LC System | UHPLC (e.g., Shimadzu Nexera / Agilent 1290) |

| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 3.5 µm) |

| Column Temp | 40°C |

| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 0.5 mL/min |

| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30% |

| MS System | Triple Quadrupole (e.g., Sciex 5500 / Shimadzu 8040) |

| Ion Source | ESI Positive |

| Spray Voltage | 4500 - 5500 V |

| MRM Transitions | Cinacalcet: 358.2 |

Step-by-Step Sample Preparation (PPT)

-

Thaw: Thaw plasma samples at room temperature and vortex briefly.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of (S)-Cinacalcet-D3 Working Solution (50 ng/mL in 50% MeOH). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Note: The 1:3 plasma:ACN ratio ensures complete protein removal.

-

-

Vortex: High-speed vortex for 1 minute.

-

Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water).

-

Critical Step: Diluting the supernatant with aqueous buffer prevents "solvent effect" peak distortion during injection.

-

-

Inject: Inject 5-10 µL into the LC-MS/MS system.

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the self-validating role of the Internal Standard.

Caption: Figure 1. End-to-end bioanalytical workflow for Cinacalcet quantification using Protein Precipitation and LC-MS/MS.

Method Validation Summary

This protocol adheres to FDA Bioanalytical Method Validation Guidance (2018) .

-

Linearity: The method is linear from 0.1 to 50 ng/mL (

). -

Accuracy & Precision: Intra- and inter-day CV% are <15% (and <20% at LLOQ).

-

Recovery: Extraction recovery is consistently >90% for both analyte and IS.[2][4]

-

Matrix Effect: IS-normalized matrix factor is between 0.9 and 1.1, indicating the D3-IS effectively compensates for any ion suppression.

Troubleshooting & Optimization

-

High Backpressure: Plasma lipids can clog columns over time. If backpressure rises, consider using a guard column or switching to a "Crash & Dilute" method with a higher dilution factor.

-

Peak Tailing: Ensure the Ammonium Formate buffer is fresh. Older buffer can lose buffering capacity, leading to secondary amine interactions with the column.

-

Carryover: If carryover is observed after high-concentration samples (50 ng/mL), add a needle wash step with 50:50 MeOH:ACN + 0.1% Formic Acid.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Li, L., et al. (2019). An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers. Biomedical Chromatography. Link

-

Lu, H., et al. (2023).[4] Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma. Heliyon, 9(6), e17230.[1] Link

-

Nirogi, R., et al. (2011).[7] Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction. Journal of Pharmaceutical and Biomedical Analysis. Link

-

MedChemExpress. (S)-Cinacalcet-d3 Product Information. Link

Sources

- 1. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Micromethod for Quantification of Cinacalcet in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. ovid.com [ovid.com]

- 8. ovid.com [ovid.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. bhu.ac.in [bhu.ac.in]

Part 1: Executive Summary & Physicochemical Strategy

Application Note: High-Sensitivity Sample Preparation Strategies for Cinacalcet Quantification in Human Plasma

Abstract

Cinacalcet (Sensipar®/Mimpara®) is a calcimimetic agent used to treat secondary hyperparathyroidism.[1] Accurate quantification in plasma at sub-nanogram levels (LLOQ

Physicochemical Profiling & Strategic Logic To design a robust extraction protocol, we must first analyze the molecule's properties. Cinacalcet is a lipophilic, basic secondary amine.

-

Lipophilicity (LogP ~4.5 - 6.1): The molecule is highly hydrophobic. This suggests that Liquid-Liquid Extraction (LLE) using non-polar solvents will yield high recovery while excluding polar matrix interferences (phospholipids).

-

Basicity (pKa ~7.7 - 8.2): The secondary amine group becomes positively charged at acidic pH.

-

For LLE: We must adjust plasma pH to >9.0 (alkaline) to suppress ionization, ensuring the molecule is neutral and partitions into the organic phase.

-

For SPE: A Mixed-Mode Cation Exchange (MCX) mechanism is ideal. We load at acidic pH (charged state binds to sorbent) and elute at basic pH (neutral molecule releases).

-

Part 2: Decision Matrix & Workflows (Visualization)

Figure 1: Sample Preparation Decision Tree Caption: Strategic selection guide based on sensitivity needs and available instrumentation.

Part 3: Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) – The Gold Standard

Best for: Clinical PK studies requiring maximum sensitivity (LLOQ 0.05–0.1 ng/mL) and minimal matrix effect. Mechanism: Partitioning of uncharged Cinacalcet into organic solvent.

Reagents:

-

Extraction Solvent: Diethyl Ether:Dichloromethane (70:30 v/v) OR Methyl tert-butyl ether (MTBE). Note: MTBE is less volatile and easier to handle.

-

Buffer: 0.1 M NaOH or 0.5 M Ammonium Carbonate (pH 9.5).

-

Internal Standard (IS): Cinacalcet-d3 (100 ng/mL in 50% Methanol).

Step-by-Step Workflow:

-

Aliquot: Transfer 50–200 µL of plasma into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

-

Alkalinization: Add 50 µL of 0.1 M NaOH (or alkaline buffer).

-

Critical Step: This shifts Cinacalcet to its neutral free-base form, essential for migration into the organic layer.

-

-

Extraction: Add 1.5 mL of Extraction Solvent (e.g., MTBE or Ether/DCM mix).

-

Agitation: Shake on a reciprocating shaker for 10 minutes or vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended to prevent contamination). Decant the organic (top) supernatant into a clean glass tube.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., 80:20 ACN:Water + 0.1% Formic Acid). Vortex 1 min.

-

Analysis: Inject 5–10 µL into LC-MS/MS.

Protocol B: Solid Phase Extraction (SPE) – Automated High-Throughput

Best for: Large-scale clinical trials; removal of phospholipids. Mechanism: Mixed-Mode Cation Exchange (MCX). Retains Cinacalcet via both hydrophobic interaction and ionic bonding.

Cartridge: Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C (33 µm).

Step-by-Step Workflow:

-

Pre-treatment: Mix 200 µL plasma + 20 µL IS + 200 µL 2% Formic Acid (aq).

-

Why: Acidifies sample to charge the amine (R-NH3+), ensuring it binds to the cation exchange sorbent.

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading: Load pre-treated plasma sample at low vacuum (approx. 1 mL/min).

-

Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

-